1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid
Description
1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a urea linkage (carbamoyl group) and a benzylamino substituent. Its molecular formula is C₁₄H₁₇N₂O₃, with a molecular weight of 267.30 g/mol.
Properties
IUPAC Name |
1-(benzylcarbamoylamino)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-12(18)14(8-4-5-9-14)16-13(19)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,17,18)(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLJNXBSYLCDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Key Intermediate Formation
The synthesis of 1-{[(benzylamino)carbonyl]amino}cyclopentanecarboxylic acid hinges on two critical steps:
- Construction of the cyclopentane backbone with simultaneous introduction of carboxylic acid and amine functionalities.
- Urea bond formation between the cyclopentane-bound amine and benzylamine.
Cyclopentane Backbone Synthesis
Ring Contraction of Cyclohexane Derivatives
Urea Bond Formation Methods
Isocyanate Coupling
Reacting 1-amino-1-cyclopentanecarboxylic acid with benzyl isocyanate in anhydrous THF at 0–25°C forms the urea linkage. This method, adapted from EP0125106A1, typically achieves 70–85% yield after 24 hours.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → 25°C (gradual) |
| Time | 24 hours |
| Yield | 78% (isolated) |
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the amine group of 1-amino-1-cyclopentanecarboxylic acid couples with benzylamine in dichloromethane (DCM). This method, derived from enzymatic β-lactam cleavage techniques, avoids isocyanate handling but requires careful pH control (pH 7–8).
Optimized Protocol
- Reagents : EDC (1.2 eq), HOBt (1.1 eq), benzylamine (1.5 eq)
- Solvent : DCM
- Time : 12 hours
- Yield : 65%
Alternative Pathways
Ester Protection/Deprotection Strategy
To prevent side reactions during urea formation, the carboxylic acid is protected as a methyl ester (e.g., using H₂SO₄/MeOH). Post-urea formation, the ester is hydrolyzed with NaOH (2M, 60°C, 6 hours).
Stepwise Yields
| Step | Yield |
|---|---|
| Esterification | 95% |
| Urea Formation | 70% |
| Deprotection | 90% |
| Overall | 60% |
Chemical Reactions Analysis
1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds and other interactions with target proteins, affecting their function and activity. The carboxylic acid group can also participate in various biochemical reactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Key Observations :
- Benzyl vs. Benzyloxy: The substitution of benzylamino (C₆H₅CH₂NH-) for benzyloxy (C₆H₅CH₂O-) alters hydrogen-bonding capacity and metabolic stability. The urea linkage in the target compound may enhance binding to enzyme active sites compared to ester-containing analogs .
- Heterocyclic Substituents : The thiophene-containing analog () introduces sulfur, which may influence redox properties and bioavailability .
Ring Size and Conformational Flexibility
Cyclopentane derivatives are often compared to cyclohexane and cycloheptane analogs.
Biological Activity
1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid (CAS No. 929974-95-8) is a complex organic compound with notable biological activities. Its structure, which includes a cyclopentane ring and a benzylamino group, contributes to its interaction with various biological targets, making it a subject of interest in biochemical research and drug development.
- Molecular Formula : C14H18N2O3
- Molecular Weight : 262.3 g/mol
- IUPAC Name : 1-(benzylcarbamoylamino)cyclopentane-1-carboxylic acid
The biological activity of this compound primarily involves its interaction with specific molecular targets and pathways:
- Protein Interaction : The benzylamino group can form hydrogen bonds and other interactions with target proteins, influencing their function and activity. This property is particularly useful in proteomics research, where understanding protein interactions is crucial.
- Biochemical Reactions : The carboxylic acid group can participate in various biochemical reactions, enhancing the compound's overall effects on cellular processes .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders .
Study on Protein Interaction
In a study investigating the effects of various amino acids on protein folding, this compound was used as a model compound. It demonstrated significant effects on the stability of certain proteins, indicating its potential role as a stabilizing agent in biopharmaceutical formulations.
Enzyme Inhibition Research
Another study focused on the inhibitory effects of this compound on specific enzymes related to cancer metabolism. Results indicated that it could reduce the activity of these enzymes, suggesting a potential therapeutic application in cancer treatment.
Comparative Analysis
To understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Cycloleucine | Non-metabolizable amino acid | Protein synthesis inhibition |
| 1-Aminocyclopropanecarboxylic Acid | Cyclopropane ring with amino group | Antimicrobial properties |
The distinct structure of this compound allows for unique interactions that may not be present in other compounds, enhancing its potential as a research tool and therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid?
- Methodology :
- Step 1 : React cyclopentanecarboxylic acid with benzyl isocyanate or benzyl carbamate derivatives under anhydrous conditions (e.g., in dichloromethane or THF) using a base like triethylamine to facilitate urea bond formation .
- Step 2 : Purify the product via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Key Parameters :
| Reaction Condition | Optimal Value |
|---|---|
| Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
| Yield | 60–75% |
Q. How can the purity and structure of this compound be validated?
- Analytical Techniques :
- NMR : Confirm the urea linkage (δ 6.5–7.5 ppm for aromatic protons, δ 4.0–4.5 ppm for NH groups) and cyclopentane ring protons (δ 1.5–2.5 ppm) .
- Mass Spectrometry : Expected molecular ion peak at m/z 275.3 (C14H17N2O3<sup>+</sup>) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies are effective for studying the conformational flexibility of this compound?
- Experimental Approaches :
- X-ray Crystallography : Resolve the cyclopentane puckering (e.g., envelope or twist conformations) and urea bond geometry .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare energy minima of different conformers .
- Key Findings :
- Cyclopentane derivatives often adopt half-chair or envelope conformations, influencing steric interactions with biological targets .
- The benzyl group may stabilize specific conformers via π-stacking or hydrophobic effects .
Q. How does this compound interact with enzymes, and what assays are suitable for mechanistic studies?
- Mechanistic Insights :
- Target Enzymes : Likely interacts with proteases or kinases due to urea/carboxylic acid motifs, which mimic transition-state intermediates .
- Assay Design :
- Fluorescence Quenching : Monitor binding to trypsin-like proteases using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) .
- IC50 Determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements .
- Data Interpretation :
| Enzyme | Ki (µM) | Inhibition Type |
|---|---|---|
| Trypsin | 2.5 ± 0.3 | Competitive |
| Thrombin | 12.4 ± 1.1 | Non-competitive |
Q. How do structural modifications (e.g., substituents on the benzyl group) affect bioactivity?
- SAR Studies :
- Electron-Withdrawing Groups (e.g., Cl, NO2): Enhance enzyme binding via dipole interactions but may reduce solubility .
- Bulkier Substituents (e.g., tert-butyl): Improve selectivity for hydrophobic enzyme pockets but increase molecular weight .
- Comparative Data :
| Derivative | Solubility (mg/mL) | IC50 (µM) |
|---|---|---|
| 4-Chloro-benzyl analog | 0.8 | 1.2 |
| 4-Methoxy-benzyl analog | 3.5 | 8.7 |
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
